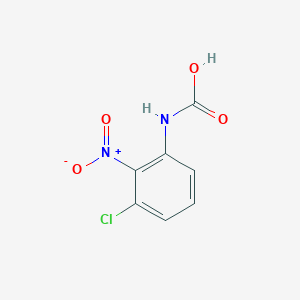
1-(3-Methylpyridin-2-yl)-1,2,3,4-tetrahydroisoquinolin-6-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Methylpyridin-2-yl)-1,2,3,4-tetrahydroisoquinolin-6-ol is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyridine ring fused with a tetrahydroisoquinoline moiety, which is further substituted with a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Methylpyridin-2-yl)-1,2,3,4-tetrahydroisoquinolin-6-ol typically involves multi-step organic reactions. One common method includes the annulation of aryl methyl ketoxime acetates with triethylamine, which is triggered by iodine to form the pyridine ring . The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the desired product yield.
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that utilize readily available starting materials and efficient catalysts. The use of continuous flow reactors and automated synthesis can enhance the production efficiency and consistency of the compound.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Methylpyridin-2-yl)-1,2,3,4-tetrahydroisoquinolin-6-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The methyl group on the pyridine ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Electrophilic reagents such as halogens or nitro groups can be used under acidic or basic conditions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of halogenated or nitro-substituted derivatives.
Scientific Research Applications
1-(3-Methylpyridin-2-yl)-1,2,3,4-tetrahydroisoquinolin-6-ol has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(3-Methylpyridin-2-yl)-1,2,3,4-tetrahydroisoquinolin-6-ol involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to inhibit enzymes such as fatty acid amide hydrolase (FAAH), which plays a role in pain and inflammation pathways . The compound’s structure allows it to bind to the active site of the enzyme, thereby modulating its activity.
Comparison with Similar Compounds
1,4-Dihydropyridine Derivatives: These compounds are known for their calcium channel blocking activity and are used in the treatment of hypertension.
Indole Derivatives: These compounds have shown significant anti-cancer properties and are used in various therapeutic applications.
Uniqueness: 1-(3-Methylpyridin-2-yl)-1,2,3,4-tetrahydroisoquinolin-6-ol is unique due to its specific structural features that allow it to interact with a wide range of biological targets. Its combination of a pyridine ring with a tetrahydroisoquinoline moiety provides a versatile scaffold for the development of novel therapeutic agents.
Properties
CAS No. |
601462-59-3 |
|---|---|
Molecular Formula |
C15H16N2O |
Molecular Weight |
240.30 g/mol |
IUPAC Name |
1-(3-methylpyridin-2-yl)-1,2,3,4-tetrahydroisoquinolin-6-ol |
InChI |
InChI=1S/C15H16N2O/c1-10-3-2-7-16-14(10)15-13-5-4-12(18)9-11(13)6-8-17-15/h2-5,7,9,15,17-18H,6,8H2,1H3 |
InChI Key |
QNCOEDSGEFGFNB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=CC=C1)C2C3=C(CCN2)C=C(C=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


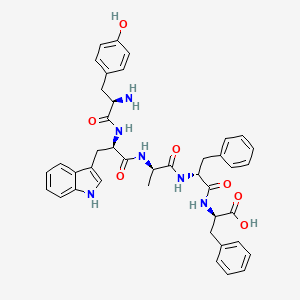
![1-Naphthalenecarbonitrile, 4-(1S,4S)-2,5-diazabicyclo[2.2.1]hept-2-yl-](/img/structure/B12589730.png)
![2,8,14,20-tetrakis(chloromethyl)-25,26,27,28-tetrapropoxypentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3(28),4,6,9(27),10,12,15,17,19(26),21,23-dodecaene](/img/structure/B12589732.png)
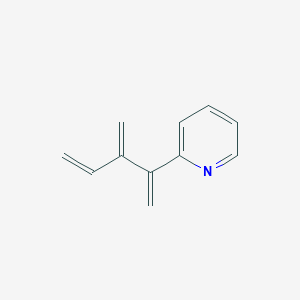
![2-{[5-(2-Pyridinylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B12589742.png)
![3-[2-(4-Benzoylphenoxy)acetamido]benzoic acid](/img/structure/B12589748.png)
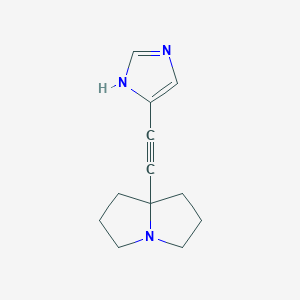
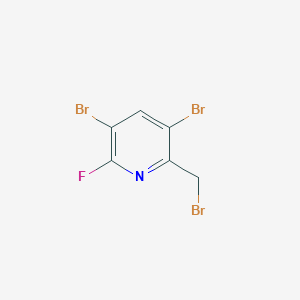

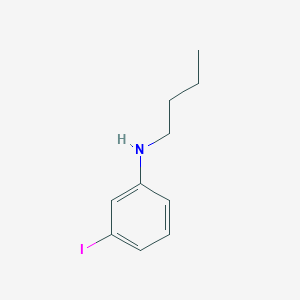
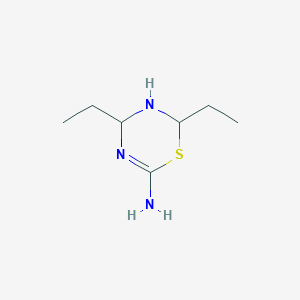
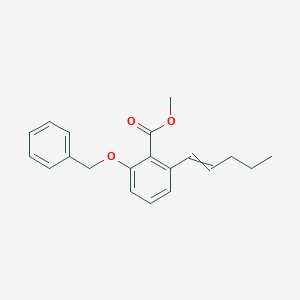
![1,2,3-Triphenyl-5-[2-(3,4,5-triphenylphenyl)propan-2-yl]benzene](/img/structure/B12589796.png)
